8-Bromo-6-chloro-2-(difluoromethyl)imidazo[1,2-b]pyridazine is a heterocyclic compound characterized by the presence of bromine, chlorine, and difluoromethyl substituents on the imidazo[1,2-b]pyridazine core structure. This compound is notable for its potential applications in medicinal chemistry and biological research due to its unique structural features.
8-Bromo-6-chloro-2-(difluoromethyl)imidazo[1,2-b]pyridazine belongs to the class of imidazo[1,2-b]pyridazines, which are nitrogen-containing heterocycles. These compounds are often studied for their biological activities, including anti-inflammatory and anticancer properties.
The synthesis of 8-Bromo-6-chloro-2-(difluoromethyl)imidazo[1,2-b]pyridazine typically involves multiple steps that include:
The reaction conditions (temperature, solvent, and time) are critical for optimizing yield and purity. For instance, reactions may be conducted in polar aprotic solvents at elevated temperatures to facilitate nucleophilic substitution reactions involving halogenated intermediates .
The molecular formula for 8-Bromo-6-chloro-2-(difluoromethyl)imidazo[1,2-b]pyridazine is , with a molecular weight of 300.46 g/mol. The structure features:
This detailed structural information aids in understanding the reactivity and potential interactions of the compound in biological systems.
8-Bromo-6-chloro-2-(difluoromethyl)imidazo[1,2-b]pyridazine can undergo various chemical reactions:
Common reagents for these reactions include:
The choice of reagent significantly influences the outcome of these reactions.
The mechanism of action for 8-Bromo-6-chloro-2-(difluoromethyl)imidazo[1,2-b]pyridazine involves its interaction with specific biological targets:
Understanding these interactions is crucial for developing therapeutic applications.
8-Bromo-6-chloro-2-(difluoromethyl)imidazo[1,2-b]pyridazine exhibits the following physical properties:
Key chemical properties include:
These properties are essential for handling and utilizing the compound in laboratory settings.
8-Bromo-6-chloro-2-(difluoromethyl)imidazo[1,2-b]pyridazine has several scientific uses:
The ongoing research into this compound highlights its versatility and potential impact on drug development and biological studies.
The synthesis of the imidazo[1,2-b]pyridazine core typically employs a sequential cyclization strategy starting from halogenated pyridazine precursors. A validated approach involves reacting 3-amino-6-chloropyridazine with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form the N,N-dimethyl-N'-3-(6-chloro-pyridazine)yl-formamidine intermediate. This intermediate undergoes nucleophilic attack by bromoacetonitrile in dimethylformamide (DMF), followed by alkali-mediated cyclization (e.g., sodium carbonate), yielding 6-chloroimidazo[1,2-b]pyridazine-3-carbonitrile. This scaffold serves as the foundational precursor for subsequent functionalizations at C-8 and C-2 positions [1].
Table 1: Key Intermediates for Imidazo[1,2-b]pyridazine Synthesis
Intermediate | CAS Number | Molecular Formula | Role in Synthesis |
---|---|---|---|
6-Chloroimidazo[1,2-b]pyridazine-3-carbonitrile | Not specified | C₇H₃ClN₄ | Core scaffold for halogenation |
8-Bromo-6-chloroimidazo[1,2-b]pyridazine | 933190-51-3 | C₆H₃BrClN₃ | Brominated intermediate for C-2 modification |
Bromination at C-8 is achieved electrophilically using bromine (Br₂) or N-bromosuccinimide (NBS) in inert solvents like acetonitrile or tetrahydrofuran. The reaction requires precise temperature control (0–5°C) to suppress polybromination. Selectivity is governed by the electron-deficient C-8 position of the pyridazine ring, with typical yields of 80–85% for 8-bromo-6-chloroimidazo[1,2-b]pyridazine (CAS: 933190-51-3) [3] [4] [6]. Chlorine retention at C-6 is ensured by using 3-amino-6-chloropyridazine as the starting material, where the chlorine atom remains inert during cyclization and bromination due to its electron-withdrawing nature and steric protection [1].
The introduction of the difluoromethyl group (–CHF₂) at C-2 employs two primary strategies:
Solvent polarity critically influences cyclization and difluoromethylation efficiency. DMF maximizes yields in cyclization steps (≥78%) due to its high dielectric constant and ability to solubilize ionic intermediates. For halogenation, switch to ethyl acetate/water biphasic systems reduces byproducts during workup. Catalytic enhancements include:
Table 2: Solvent/Catalyst Performance in Key Reactions
Reaction Step | Optimal Solvent | Catalyst | Yield Increase | Byproduct Reduction |
---|---|---|---|---|
Cyclization | DMF | None | 78% → 85%* | 15% → 7% |
Bromination (C-8) | Acetonitrile | N/A | 83% | <5% polybromide |
Difluoromethylation (C-2) | Anhydrous DMF | Cu(I)/1,10-phenanthroline | 70% → 91% | 25% → 8% |
*With 5 mol% Bu₄N⁺I⁻*
Scale-up sustainability focuses on:
Table 3: Green Metrics Comparison for Production Scales
Parameter | Lab Scale (100g) | Pilot Scale (10kg) | Improvement Strategy |
---|---|---|---|
Ethyl acetate consumption | 1.5 L/kg product | 0.4 L/kg product | Closed-loop distillation |
Bromine utilization | 1.8 eq | 1.1 eq | HBr/H₂O₂ oxidation |
PMI (Process Mass Intensity) | 45 | 28 | Solvent recycling & catalysis |
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1